Cerium molybdate

Description

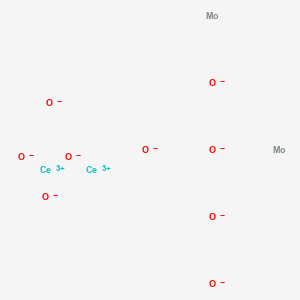

Structure

2D Structure

Properties

CAS No. |

53986-44-0 |

|---|---|

Molecular Formula |

Ce2Mo2O9-12 |

Molecular Weight |

616.1 g/mol |

IUPAC Name |

cerium(3+);molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2 |

InChI Key |

ZUCSFDYOMKUZOX-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Cerium Molybdate Nanoparticles for Biomedical Applications

December 15, 2025

Abstract

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanoparticles are emerging as materials of significant interest within the scientific community, particularly for their potential applications in drug development and biomedical research. Their unique physicochemical properties, including their catalytic and optical characteristics, make them promising candidates for a range of applications, from drug delivery systems to advanced therapeutic agents. This technical guide provides an in-depth overview of the primary synthesis methods for cerium molybdate nanoparticles, including co-precipitation, hydrothermal, and sol-gel techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required to produce and evaluate these novel nanomaterials.

Introduction

The field of nanotechnology continues to revolutionize medicine, offering novel solutions for diagnostics, imaging, and therapeutics. Among the vast array of nanomaterials, inorganic nanoparticles, and specifically rare-earth molybdates, have garnered considerable attention. This compound nanoparticles, in particular, are valued for their potential in various applications, including as corrosion inhibitors and in photocatalysis.[1] More recently, their biocompatibility and unique redox properties have opened avenues for their use in the biomedical field.

This guide focuses on the core synthesis methodologies that are pivotal in controlling the size, morphology, and crystalline structure of this compound nanoparticles, all of which are critical parameters that influence their biological activity and efficacy in potential drug delivery and therapeutic applications.

Synthesis Methodologies: A Comparative Overview

The choice of synthesis method is a critical determinant of the final properties of the this compound nanoparticles. The most commonly employed methods are co-precipitation, hydrothermal synthesis, and the sol-gel method. Each of these techniques offers a unique set of advantages and disadvantages, which are summarized in the table below.

| Synthesis Method | Description | Advantages | Disadvantages |

| Co-precipitation | Involves the simultaneous precipitation of cerium and molybdate ions from a solution by adding a precipitating agent. | Simple, rapid, and cost-effective. | Can result in amorphous or poorly crystalline nanoparticles with a broad size distribution. |

| Hydrothermal | A chemical reaction in a sealed, heated aqueous solution above the boiling point of water. | Produces highly crystalline and well-defined nanostructures. Allows for control over particle size and morphology. | Requires specialized equipment (autoclaves) and longer reaction times. |

| Sol-Gel | Involves the transition of a solution (sol) into a gelatinous network (gel), followed by drying and calcination. A common variation is the EDTA-citrate complexing method. | Excellent control over particle size, morphology, and purity. Produces highly homogeneous nanoparticles. | Can be a multi-step, time-consuming process. |

Experimental Protocols

This section provides detailed, step-by-step protocols for the three primary synthesis methods for this compound nanoparticles.

Co-precipitation Method

This method is valued for its simplicity and scalability.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ammonium hydroxide (B78521) (NH₄OH) solution

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of cerium(III) nitrate hexahydrate.

-

Prepare a 0.1 M aqueous solution of ammonium molybdate tetrahydrate.

-

Slowly add the ammonium molybdate solution to the cerium nitrate solution under vigorous stirring.

-

Add ammonium hydroxide solution dropwise to the mixture to adjust the pH to a desired level (typically between 7 and 9) to induce precipitation.

-

Continue stirring the resulting suspension for several hours at room temperature.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the resulting powder in an oven at a low temperature (e.g., 80 °C) for several hours.

-

For improved crystallinity, the dried powder can be calcined in a furnace at a specific temperature (e.g., 500-800 °C) for a few hours.[1]

Hydrothermal Method

This technique is ideal for producing highly crystalline nanoparticles with controlled morphologies.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Dissolve stoichiometric amounts of cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate in deionized water (and ethanol, if used) in a beaker.[2]

-

Stir the solution for a predetermined time to ensure homogeneity.

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 150 °C and 200 °C) for a set duration (e.g., 12-24 hours).[2]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final this compound nanoparticles in an oven at a low temperature (e.g., 60-80 °C).

Sol-Gel Method (EDTA-Citrate Complexation)

This method offers excellent control over the nanoparticle's physicochemical properties.[1]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Citric acid

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

Procedure:

-

Dissolve EDTA in deionized water with the aid of ammonium hydroxide to form a clear solution.

-

Add cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate to the EDTA solution under constant stirring.

-

Introduce citric acid to the solution, which acts as a complexing agent.

-

Adjust the pH of the solution to approximately 9 using ammonium hydroxide.[1]

-

Heat the solution at around 80-90 °C with continuous stirring until a viscous gel is formed.[1]

-

Dry the gel in an oven at a temperature of about 120 °C to obtain a precursor powder.

-

Grind the precursor powder and calcine it in a furnace at a specific temperature (e.g., 500-800 °C) for several hours to obtain the final this compound nanoparticles.[1]

Quantitative Data on Synthesis Parameters and Nanoparticle Properties

The following tables summarize key quantitative data from various studies on the synthesis of this compound nanoparticles.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties (EDTA-Citrate Sol-Gel Method) [1][3]

| Calcination Temperature (°C) | Crystalline Phase | Average Particle Size (nm) | Optical Band Gap (eV) |

| 500 | Tetragonal | 159.51 | 2.26 |

| 600 | Monoclinic | 169.75 | 2.43 |

| 800 | Monoclinic with CeO₂ impurities | 189.01 | 2.34 |

Table 2: Atomic Composition by EDS Analysis (EDTA-Citrate Sol-Gel Method) [1][3]

| Calcination Temperature (°C) | Atomic % of Ce | Atomic % of Mo |

| 450 | 38.2 | 61.8 |

| 500 | 39.1 | 60.9 |

| 600 | 40.5 | 59.5 |

| 800 | 42.3 | 57.7 |

| Theoretical | 40.0 | 60.0 |

Visualization of Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of this compound nanoparticles.

Caption: Co-precipitation synthesis workflow for this compound nanoparticles.

Caption: Hydrothermal synthesis workflow for this compound nanoparticles.

Caption: Sol-Gel (EDTA-Citrate) synthesis workflow for this compound nanoparticles.

Biomedical Applications of Cerium-Based Nanoparticles

While research on the specific biomedical applications of this compound nanoparticles is still in its early stages, the broader family of cerium-based nanoparticles, particularly cerium oxide (CeO₂), has shown significant promise in various therapeutic and diagnostic areas. These findings provide a strong rationale for the further investigation of this compound nanoparticles in similar applications.

Drug Delivery

The high surface area-to-volume ratio of nanoparticles makes them excellent candidates for drug delivery vehicles. Cerium oxide nanoparticles have been explored as carriers for anticancer drugs, demonstrating the potential for targeted delivery and enhanced therapeutic efficacy.[4][5] The surface of this compound nanoparticles could potentially be functionalized to attach specific drug molecules for targeted delivery to cancer cells or other diseased tissues.

Anticancer Therapy

Cerium oxide nanoparticles have been shown to exhibit selective toxicity towards cancer cells while having minimal effects on healthy cells.[4][6][7] This is attributed to their ability to induce oxidative stress within the acidic tumor microenvironment.[6] Molybdenum-based nanoparticles have also demonstrated anticancer activity by inducing apoptosis in cancer cells.[8] The combination of cerium and molybdenum in a single nanoparticle system could therefore offer a synergistic anticancer effect.

Bioimaging

Rare-earth-doped nanoparticles are known for their unique optical properties, making them suitable for bioimaging applications. Co-doped cerium oxide nanoparticles have demonstrated strong upconversion properties, enabling their use as contrast agents for in vitro and in vivo imaging.[9] This suggests that this compound nanoparticles could also be engineered for use in advanced bioimaging techniques.

Photodynamic Therapy

Cerium-based nanoparticles are being investigated as novel photosensitizers for photodynamic therapy (PDT), a cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that kill cancer cells.[10] The unique electronic structure of cerium could potentially be harnessed in this compound nanoparticles for enhanced PDT efficacy.

Conclusion

The synthesis of this compound nanoparticles with controlled physicochemical properties is achievable through various methods, with co-precipitation, hydrothermal, and sol-gel techniques being the most prominent. The choice of synthesis route significantly impacts the resulting nanoparticle characteristics, which in turn will dictate their suitability for specific biomedical applications. While the direct exploration of this compound nanoparticles in drug development is an emerging field, the promising results from related cerium- and molybdenum-based nanomaterials provide a strong impetus for further research. This guide offers a comprehensive technical foundation for researchers to advance the synthesis and application of these promising nanoparticles in the fight against disease.

References

- 1. scielo.br [scielo.br]

- 2. Making sure you're not a bot! [repositorio.ufrn.br]

- 3. scispace.com [scispace.com]

- 4. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicolored redox active upconverter cerium oxide nanoparticle for bio-imaging and therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Crystal-Structure-Analysis-of-Cerium-Molybdate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is a functional inorganic material recognized for its diverse applications stemming from its unique electronic and structural properties. The performance of cerium molybdate in areas such as catalysis and photoluminescence is intrinsically linked to its crystal structure. This material predominantly exists in two polymorphic forms: a tetragonal scheelite-type structure and a monoclinic defect scheelite structure. The synthesis conditions, particularly temperature, play a crucial role in determining the resulting crystalline phase. This technical guide provides an in-depth overview of the crystal structures of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key structural parameters. The focus is on the application of powder X-ray diffraction (PXRD) coupled with Rietveld refinement as the primary tool for comprehensive structural elucidation.

Introduction to this compound Crystal Structures

This compound, Ce₂(MoO₄)₃, is known to crystallize in several forms, with the most common being tetragonal and monoclinic polymorphs. The synthesis method and thermal treatment conditions are critical factors that dictate which phase is formed.[1][2]

-

Tetragonal Phase: This phase typically possesses a scheelite-type crystal structure belonging to the I4₁/a space group.[3] It is often observed in samples prepared by methods like microwave-assisted hydrothermal synthesis or by calcining precursors at moderate temperatures, for instance, around 500 °C.[3] In this structure, the trivalent Ce³⁺ cations' placement produces a defect structure containing cation vacancies to maintain electro-neutrality.[3]

-

Monoclinic Phase: At higher calcination temperatures (e.g., 600 °C and above), this compound tends to adopt a more stable monoclinic structure.[4] This structure is a superstructure of the scheelite lattice, often described by the space group C2/c .[4] This phase is considered the thermodynamically stable form under many standard synthesis conditions.

At calcination temperatures exceeding 800 °C, the oxidation of cerium from Ce³⁺ to Ce⁴⁺ can lead to the formation of secondary cerium oxide phases, such as Ce₁₁O₂₀ and Ce₇O₁₂, alongside the monoclinic this compound.[2]

Quantitative Structural Data

The precise structural parameters of this compound phases are determined through the Rietveld refinement of powder X-ray diffraction data.[2][5] This method involves a least-squares fitting of a calculated diffraction pattern to the experimental data, allowing for the accurate determination of lattice parameters, cell volume, and crystallite size.[5]

Below is a summary of representative crystallographic data for the tetragonal and monoclinic phases of Ce₂(MoO₄)₃ synthesized via the EDTA-citrate method followed by calcination at different temperatures.[4]

| Parameter | Tetragonal Phase (Calcined at 500 °C) | Monoclinic Phase (Calcined at 600 °C) | Monoclinic Phase (Calcined at 800 °C) |

| Crystal System | Tetragonal | Monoclinic | Monoclinic |

| Space Group | I4₁/a | C2/c | C2/c |

| Lattice Parameter a (Å) | 5.32 | 16.90 | 16.90 |

| Lattice Parameter b (Å) | 5.32 | 11.86 | 11.85 |

| Lattice Parameter c (Å) | 11.85 | 15.99 | 15.98 |

| Angle β (°) a | 90 | 108.71 | 108.70 |

| **Unit Cell Volume (ų) ** | 335.78 | 3037.10 | 3033.40 |

| Avg. Crystallite Size (Å) | 1467.43 | 1798.19 | 18526.18 |

| a: For tetragonal and cubic systems, α = β = γ = 90°. For the monoclinic system, α = γ = 90°, while β is variable.[6][7] |

Experimental Methodologies

Synthesis Protocol: EDTA-Citrate Complexation Method

This method is a versatile technique for producing homogeneous, crystalline this compound nanoparticles.[1][8][9]

Materials and Reagents:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Citric acid (C₆H₈O₇)

-

Ammonium hydroxide (B78521) (NH₄OH) solution

-

Deionized water

Procedure:

-

Chelation of EDTA: Dissolve a specific amount of EDTA in ammonium hydroxide solution (e.g., a 1g:10mL ratio) with constant stirring at a controlled temperature of 40 °C to form a clear solution.[10]

-

Addition of Metal Precursors: To the EDTA solution, add stoichiometric amounts of Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O while maintaining stirring and the 40 °C temperature.[4]

-

Addition of Citric Acid: Add citric acid to the solution. Citric acid acts as a secondary complexing agent.[8][10]

-

Gel Formation: Increase the solution temperature to 80 °C and continue stirring until a viscous, homogeneous organometallic gel is formed.[10] The pH of the solution is adjusted and maintained at approximately 9 using ammonium hydroxide to facilitate gelation.[1][2]

-

Pre-calcination: Dry the gel in an oven at 230 °C. This step removes residual water and initiates the decomposition of the organic complexes, yielding a precursor powder.[1][2]

-

Calcination: Calcine the precursor powder in a muffle furnace for 3 hours at a desired temperature (e.g., 500 °C for the tetragonal phase, 600 °C for the monoclinic phase) with a controlled heating rate (e.g., 5 °C/min).[2][4] This final heating step crystallizes the this compound.

Crystal Structure Analysis: Powder X-ray Diffraction and Rietveld Refinement

PXRD is the definitive technique for phase identification and structural characterization of crystalline materials.[3] Rietveld refinement of the collected data provides detailed quantitative structural information.[5]

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is typically used.[3]

Data Collection:

-

Prepare a powder sample by gently grinding the calcined this compound to ensure random crystallite orientation.

-

Mount the powder onto a sample holder.

-

Collect the diffraction pattern over a 2θ range, for example, from 10° to 80°, with a small step size (e.g., 0.01-0.02°/s).[3] It is crucial to ensure good counting statistics, especially at higher angles where intensity is lower.[11]

Rietveld Refinement Protocol:

-

Software: Utilize specialized software for Rietveld analysis (e.g., GSAS, MAUD, FullProf).[3]

-

Initial Model: Start with an appropriate crystal structure model for this compound (e.g., from the Inorganic Crystal Structure Database (ICSD) or published literature).[3] This includes the space group, approximate lattice parameters, and atomic positions.

-

Refinement Steps: The refinement is an iterative, least-squares process.[5] A typical refinement strategy proceeds as follows: a. Scale Factor and Background: First, refine the overall scale factor and the parameters describing the background of the diffraction pattern. b. Lattice Parameters and Zero-Shift: Refine the unit cell parameters (a, b, c, β) and the instrument's zero-shift error. c. Peak Profile Parameters: Refine the parameters that define the shape and width of the diffraction peaks (e.g., U, V, W Caglioti parameters). An accurate description of the peak shapes is critical for a successful refinement.[11] d. Atomic Parameters: Once the instrumental and profile parameters are stable, refine the structural parameters, such as atomic coordinates and isotropic/anisotropic displacement parameters (thermal parameters).

-

Goodness-of-Fit: Assess the quality of the refinement using reliability factors (R-values) and the goodness-of-fit indicator (χ² or S). A good refinement is indicated by low R-values and a χ² value close to 1.[4]

Visualized Workflows and Relationships

Diagrams created with Graphviz are provided below to illustrate the experimental workflow and the logical relationship between synthesis temperature and the resulting crystal phase of this compound.

Caption: Experimental workflow from synthesis to structural characterization.

Caption: Relationship between synthesis temperature and resulting phase.

Conclusion

The crystal structure of this compound is highly dependent on the synthesis conditions, with temperature being a primary determinant of the resulting polymorph.[1] Lower calcination temperatures (~500 °C) typically yield a tetragonal scheelite-type structure, while higher temperatures (600-800 °C) favor the formation of a more stable monoclinic phase.[4] A comprehensive analysis, centered on powder X-ray diffraction and subsequent Rietveld refinement, is essential for accurately identifying the crystalline phase and determining precise structural parameters such as space group, lattice constants, and crystallite size. The detailed protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of this compound and related materials, enabling a deeper understanding of its structure-property relationships for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Making sure you're not a bot! [repositorio.ufrn.br]

- 4. scispace.com [scispace.com]

- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. xray.cz [xray.cz]

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium Molybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is an inorganic compound that has garnered significant attention in various scientific and industrial fields.[1] Its unique electronic and crystal structure imparts a range of functional properties, making it a material of interest for applications in catalysis, photocatalysis, corrosion inhibition, and as an inorganic pigment.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of cerium molybdate, detailed experimental protocols for its synthesis and characterization, and a visualization of its catalytic mechanisms.

Physical Properties

This compound is typically a yellow, crystalline solid.[2] Its physical properties are intrinsically linked to its crystal structure, which can exist in different polymorphic forms, primarily monoclinic and tetragonal phases.[1][3] The specific synthesis conditions often dictate the resulting crystal structure and morphology.

Quantitative Physical Data

| Property | Value | Notes |

| Molecular Formula | Ce₂(MoO₄)₃ | |

| Molecular Weight | 760.05 g/mol | [4] |

| Appearance | Yellow powder | [2] |

| Melting Point | 973 °C | |

| Density | Bulk Density (loose): 45.8 lb/cu ftBulk Density (tapped): 75.4 lb/cu ft | [2] |

| Solubility | Insoluble in water | |

| Crystal System | Monoclinic, Tetragonal | Can be synthesized in either form depending on the method.[1][3] |

| Space Group | Monoclinic: C2/cTetragonal: I4₁/a | [1][3] |

| Band Gap Energy | 2.26 - 2.43 eV | Varies with crystal structure and synthesis temperature.[3] |

Crystal Structure

This compound predominantly crystallizes in two main forms: a low-temperature tetragonal phase and a high-temperature monoclinic phase. The transition between these phases is influenced by the synthesis temperature and method.

Crystallographic Data

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) | Reference |

| Tetragonal | Tetragonal | I4₁/a | 5.3413 | 5.3413 | 11.666 | - | 332.6 | [5] |

| Monoclinic | Monoclinic | C2/c | 16.8762 | 11.8402 | 15.9742 | 108.679 | 3023.79 | [3] |

Chemical Properties and Catalytic Activity

This compound exhibits notable chemical stability and is relatively resistant to heat.[1] Its catalytic and photocatalytic activities are among its most significant properties, stemming from its electronic structure and the redox potential of the Ce³⁺/Ce⁴⁺ couple.

Photocatalysis

This compound is an effective photocatalyst for the degradation of organic pollutants under UV and visible light irradiation.[6] The mechanism involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive oxygen species (ROS) that mineralize the organic molecules.

Catalysis

In heterogeneous catalysis, this compound is known to be active in selective oxidation reactions. The catalytic cycle is often described by the Mars-van Krevelen mechanism, where the lattice oxygen from the catalyst participates in the oxidation of the substrate. The resulting oxygen vacancy is then replenished by gas-phase oxygen.[7][8] The redox couple of cerium (Ce³⁺ ↔ Ce⁴⁺) plays a crucial role in facilitating the transfer of lattice oxygen.[7]

Experimental Protocols

Synthesis of this compound Nanoparticles via EDTA-Citrate Complexing Method

This method allows for the synthesis of well-crystallized this compound nanoparticles at relatively low temperatures.[4]

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Citric acid

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Deionized water

Procedure:

-

Dissolve EDTA in a 1:10 ratio (g:mL) of ammonium hydroxide under stirring at 40 °C.

-

Add stoichiometric amounts of Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O to the solution while maintaining the temperature and stirring.

-

Add citric acid to the solution and increase the temperature to 80 °C.

-

Adjust the pH of the solution to 9 using ammonium hydroxide to form an organometallic gel.

-

Dry the gel at 100 °C to obtain a precursor powder.

-

Calcine the precursor powder in a furnace at a desired temperature (e.g., 500-800 °C) for 3 hours with a heating rate of 5 °C/min to obtain the final this compound nanoparticles.

Synthesis of this compound via Co-precipitation

This is a straightforward method for synthesizing this compound at room temperature.[9]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Deionized water

-

Ammonium hydroxide (for pH adjustment)

Procedure:

-

Prepare separate aqueous solutions of Ce(NO₃)₃·6H₂O and Na₂MoO₄·2H₂O.

-

Slowly add the sodium molybdate solution to the cerium nitrate solution under vigorous stirring.

-

Adjust the pH of the resulting mixture to a desired value (e.g., 7) by adding ammonium hydroxide dropwise.[5]

-

A yellow precipitate of this compound will form.

-

Continue stirring for a few hours to ensure complete reaction.

-

Filter the precipitate, wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C).

Hydrothermal Synthesis of this compound

The hydrothermal method allows for the synthesis of crystalline this compound at elevated temperatures and pressures.[10]

Materials:

-

Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Deionized water

Procedure:

-

Dissolve stoichiometric amounts of Ce(NO₃)₃·6H₂O and Na₂MoO₄·2H₂O in deionized water.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a certain duration (e.g., 6-48 hours).[5]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.

-

Dry the final product in an oven.

Characterization Techniques

A variety of analytical techniques are employed to characterize the physical and chemical properties of this compound.

Spectroscopic Analysis

| Technique | Typical Findings |

| FT-IR Spectroscopy | The presence of Mo-O and Ce-O bonds is confirmed by characteristic absorption bands. Bands around 800-950 cm⁻¹ are typically assigned to the stretching vibrations of the MoO₄²⁻ tetrahedra.[11] |

| Raman Spectroscopy | Provides information on the crystalline structure and vibrational modes. Strong bands in the 800-900 cm⁻¹ region are characteristic of the symmetric stretching of the Mo-O bond in the MoO₄ tetrahedra.[2] |

| UV-Vis Spectroscopy | Used to determine the optical band gap of the material. This compound typically shows strong absorption in the UV region with a sharp absorption edge.[3] |

Thermal Analysis

| Technique | Typical Findings |

| Thermogravimetric Analysis (TGA) | Reveals the thermal stability and decomposition behavior. For precursors, TGA shows weight loss steps corresponding to the removal of water and organic components.[1] |

| Differential Scanning Calorimetry (DSC) | Identifies phase transitions and crystallization temperatures. Exothermic peaks can indicate the crystallization of this compound from its precursor.[1] |

Visualizations

Experimental Workflow for Synthesis and Characterization

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Making sure you're not a bot! [repositorio.ufrn.br]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Photoluminescent Properties of Cerium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoluminescent (PL) properties of cerium molybdate (B1676688) (Ce₂(MoO₄)₃), a material of growing interest in various scientific fields, including biomedical applications. This document details the synthesis, characterization, and the fundamental mechanisms governing its luminescence, with a focus on experimental methodologies and data presentation for research and development purposes.

Core Photoluminescent Properties

Cerium molybdate typically exhibits a broad-band blue emission, which is highly sensitive to its crystalline structure, morphology, and the presence of defects.[1][2][3][4] The luminescence is generally attributed to charge transfer transitions within the molybdate ([MoO₄]²⁻) complex, influenced by the electronic structure of cerium and the local crystal field.[1][5]

Excitation and Emission Spectra

This compound nanocrystals synthesized via the microwave-hydrothermal/solvothermal method have been reported to exhibit a distinct blue emission peak at approximately 488 nm.[1] The excitation for this emission is typically in the ultraviolet region. The exact peak positions and spectral shapes are highly dependent on the synthesis conditions, particle size, and the presence of dopants.

Factors Influencing Photoluminescence

Several factors have been identified to significantly impact the photoluminescent properties of this compound:

-

Synthesis Method: Different synthesis routes, such as co-precipitation, hydrothermal, sol-gel, and combustion methods, result in variations in crystallinity, particle size, and morphology, all of which affect the PL intensity and emission characteristics.[3][6]

-

Intrinsic Defects: The photoluminescence of this compound is strongly linked to the presence of intrinsic defects, such as oxygen vacancies and distortions in the [MoO₄] and [CeO₈] clusters.[1][3] An increase in these defects, for instance through longer microwave-assisted hydrothermal treatment, has been shown to enhance the PL emission.[1][3]

-

Doping: The introduction of other elements can significantly alter the photoluminescent properties. For example, doping with antimony (Sb) has been shown to decrease the band gap of this compound and suppress the recombination of charge carriers, which in turn enhances its photocatalytic activity.[7] Terbium (Tb³⁺) doping can introduce new emission peaks characteristic of the dopant ion.[8][9]

-

Solvent: The choice of solvent during synthesis (e.g., deionized water, polyethylene (B3416737) glycol, ethylene (B1197577) glycol) can influence the morphology of the resulting nanocrystals and consequently their photoluminescent properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's optical properties. It is important to note that specific values for quantum yield and luminescence lifetime for undoped this compound are not widely reported in the literature.

| Property | Value(s) | Synthesis Method/Conditions | Reference |

| Emission Peak | 488 nm | Microwave-hydrothermal/solvothermal | [1] |

| Optical Band Gap | 2.26 eV, 2.34 eV, 2.43 eV | EDTA-citrate complexation, calcined at 500-800°C | [7] |

| 2.30 eV | Microwave-hydrothermal/solvothermal (in DI water and PEG) | [1] | |

| 2.80 eV | Microwave-hydrothermal/solvothermal (in EG) | [1] | |

| Decreases from 3.35 eV to 2.79 eV | Co-precipitation with increasing Sb-doping | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of photoluminescent this compound are crucial for reproducible research. Below are representative protocols derived from the literature.

Synthesis of this compound Nanocrystals via Microwave-Assisted Hydrothermal (MAH) Method

This method combines co-precipitation with a subsequent hydrothermal treatment under microwave irradiation.[1][3][4]

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized (DI) water, Polyethylene glycol (PEG), or Ethylene glycol (EG) as solvent

Procedure:

-

Prepare a solution of Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O in the chosen solvent with a Ce³⁺ to Mo⁶⁺ molar ratio of 2:3.

-

Adjust the pH of the solution to a desired value (e.g., 7.0 or 10.0) by adding a 1 mol·L⁻¹ NaOH solution.

-

Transfer the resulting solution to a Teflon-lined autoclave.

-

Place the autoclave in a microwave-hydrothermal system and process at a specific power (e.g., 270 W) and temperature (e.g., 150 °C) for a designated time (e.g., 15, 30, or 60 minutes).[1][3]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at a specified temperature (e.g., 60-80 °C) for several hours.

References

- 1. researchgate.net [researchgate.net]

- 2. Triple molybdate scheelite-type upconversion phosphor NaCaLa(MoO4)3:Er3+/Yb3+: structural and spectroscopic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. cdmf.org.br [cdmf.org.br]

- 4. Making sure you're not a bot! [repositorio.ufrn.br]

- 5. repository.unipr.it [repository.unipr.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Gd3+ and Mn2+-Co-Doped Scheelite-Type Ceramics—Their Structural, Optical and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

A Comprehensive Technical Guide to the Optical and Microstructural Properties of Cerium Molybdate Nanocrystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and fundamental properties of cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanocrystals. Hailed for their promising photoluminescent, catalytic, and sensing capabilities, these nanomaterials are the subject of extensive research. This document provides a consolidated overview of their optical and microstructural characteristics, with a focus on presenting clear, comparative data and detailed experimental methodologies.

Microstructural Properties of Cerium Molybdate Nanocrystals

The microstructure of this compound nanocrystals is highly dependent on the synthesis method employed, which influences their crystalline phase, size, and morphology. These characteristics, in turn, dictate the material's physical and chemical properties.

Crystalline Structure

This compound nanocrystals predominantly crystallize in two main phases: a scheelite-type tetragonal structure and a monoclinic structure.[1] The final crystalline phase is often influenced by the synthesis conditions, such as temperature and the presence of complexing agents.[1][2] X-ray diffraction (XRD) is the primary technique used to identify the crystal structure and phase purity of the synthesized nanocrystals.

The following table summarizes the crystallographic data for this compound nanocrystals obtained through different synthesis routes.

| Synthesis Method | Crystal System | Space Group | Lattice Parameters (a, b, c in Å; α, β, γ in °) | Crystallite Size (nm) | Reference |

| Co-precipitation + Microwave-Assisted Hydrothermal (MAH) | Tetragonal | I4₁/a | a = 5.34, c = 11.88 (for 60 min MAH) | 40 - 60 | |

| EDTA-Citrate Complexation (Calcined at 600 °C) | Monoclinic | - | - | ~170 | [1][3] |

| EDTA-Citrate Complexation (Calcined at 500 °C) | Tetragonal | - | - | ~160 | [1][3] |

Note: Detailed lattice parameters for the monoclinic and some tetragonal phases were not fully available in the provided search results.

Morphology and Size

The morphology of this compound nanocrystals can be tailored by adjusting synthesis parameters. Techniques like Field Emission Scanning Electron Microscopy (FEG-SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the shape and size of these nanomaterials.

Microwave-assisted hydrothermal treatment of co-precipitated this compound has been shown to produce nanocrystals with nanoplate and polyhedron-like morphologies. In contrast, the EDTA-citrate complexation method tends to yield agglomerates of irregularly shaped particles. The size of the nanocrystals is also significantly affected by the synthesis conditions, particularly the duration and temperature of thermal treatment.

| Synthesis Method | Morphology | Particle Size (nm) | Reference |

| Co-precipitation + Microwave-Assisted Hydrothermal (MAH) | Nanoplates and Polyhedrons | - | |

| EDTA-Citrate Complexation (Calcined at 450 °C) | Agglomerates of irregular particles | ~328.57 | |

| EDTA-Citrate Complexation (Calcined at 500 °C) | Agglomerates of irregular particles | ~159.51 | [3] |

| EDTA-Citrate Complexation (Calcined at 600 °C) | Agglomerates of irregular particles | ~169.75 | [3] |

| EDTA-Citrate Complexation (Calcined at 800 °C) | Agglomerates of irregular particles | ~189.01 | [3] |

Optical Properties of this compound Nanocrystals

The optical properties of this compound nanocrystals, particularly their photoluminescence and optical band gap, are key to their application in areas such as bio-sensing and photocatalysis.

Photoluminescence

This compound nanocrystals exhibit photoluminescent properties, with emission characteristics that are sensitive to their microstructure. An enhancement in photoluminescence emission has been observed with increased microwave-assisted hydrothermal treatment time, which is attributed to an increase in intrinsic defects within the crystal structure. The emission is often a broad band in the blue region of the spectrum, associated with oxygen vacancies and defects in the [MoO₄] and/or [CeO₈] clusters.[4]

| Synthesis Method | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Observations | Reference |

| Co-precipitation + Microwave-Assisted Hydrothermal (MAH) | 355 | Broadband Blue | Emission intensity increases with longer MAH time (15 min to 60 min). |

Optical Band Gap

The optical band gap (E_g) is a critical parameter that determines the electronic and optical properties of a semiconductor material. For this compound nanocrystals, the band gap is typically in the visible range, classifying them as semiconductors.[1] The band gap can be determined from UV-Vis spectroscopy data using the Tauc plot method.

The calcination temperature in the EDTA-citrate method has been shown to influence the optical band gap of the resulting this compound nanoparticles.

| Synthesis Method | Optical Band Gap (eV) | Reference |

| EDTA-Citrate Complexation (Calcined at 500 °C) | 2.26 | [1] |

| EDTA-Citrate Complexation (Calcined at 600 °C) | 2.43 | [1] |

| EDTA-Citrate Complexation (Calcined at 800 °C) | 2.34 | [1] |

| Co-precipitation + Microwave-Assisted Hydrothermal | - | [4] |

Note: The optical band gap for the samples synthesized via co-precipitation followed by MAH was reported to remain unchanged with MAH time, though the specific value was not provided in the search results.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound nanocrystals. This section outlines the key experimental procedures cited in the literature.

Synthesis Methodologies

This method involves the initial precipitation of this compound followed by a rapid hydrothermal treatment using microwave irradiation.

Caption: Workflow for the synthesis of this compound nanocrystals via co-precipitation and MAH.

Protocol:

-

Aqueous solutions of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) are mixed.[4]

-

The resulting precipitate is collected and washed multiple times with distilled water and ethanol.[4]

-

The washed powder is dried in an oven at 100°C for 24 hours.[4]

-

The dried powder is then subjected to microwave-assisted hydrothermal treatment in a Teflon autoclave at 150°C for varying durations (e.g., 15, 30, and 60 minutes).[2][4]

This sol-gel based method utilizes chelating agents to control the formation of the nanocrystals.

Caption: Workflow for the EDTA-citrate synthesis of this compound nanoparticles.

Protocol:

-

EDTA is dissolved in ammonium hydroxide.

-

Cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate are added to the solution.[3]

-

Citric acid is added, and the pH is adjusted to 9 to form an organometallic gel.[1][5]

-

The gel is heated to 230°C to obtain a precursor powder.[1][5]

-

The precursor powder is then calcined at temperatures ranging from 450°C to 800°C for 3 hours.[1][5]

Characterization Methodologies

The following diagram illustrates a typical workflow for the characterization of synthesized this compound nanocrystals.

Caption: General characterization workflow for this compound nanocrystals.

-

Purpose: To determine the crystal phase, lattice parameters, and average crystallite size.

-

Procedure: A powdered sample is scanned over a 2θ range (e.g., 10° to 80°) using a diffractometer with Cu-Kα radiation.[4] The resulting diffraction pattern is then compared to standard diffraction data (e.g., from the Inorganic Crystal Structure Database - ICSD) for phase identification. Rietveld refinement can be used for detailed structural analysis.[2]

-

Purpose: To investigate the morphology, particle size, and crystalline nature of the nanocrystals.

-

Procedure:

-

SEM: A small amount of the nanocrystal powder is mounted on a sample holder and coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged using a scanning electron microscope.

-

TEM: The nanocrystals are dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid (e.g., carbon-coated copper grid). After the solvent evaporates, the grid is placed in the TEM for imaging. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.[1]

-

-

Purpose: To determine the optical band gap of the material.

-

Procedure: The diffuse reflectance spectrum of the powder sample is measured using a UV-Vis spectrophotometer. The reflectance data is then converted to absorbance using the Kubelka-Munk function.[4] The optical band gap is estimated by plotting (αhν)ⁿ versus hν (a Tauc plot), where α is the absorption coefficient, hν is the photon energy, and n depends on the nature of the electronic transition.

-

Purpose: To study the emission properties of the nanocrystals.

-

Procedure: The sample is excited with a monochromatic light source (e.g., a laser with a specific wavelength like 355 nm).[1] The emitted light is collected and analyzed by a spectrometer to obtain the photoluminescence spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the microstructural and optical properties of this compound nanocrystals. The synthesis method plays a pivotal role in determining the final characteristics of these nanomaterials. The provided tables offer a clear comparison of key quantitative data from different studies, while the detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field. The unique properties of this compound nanocrystals make them a compelling subject for further investigation, particularly for applications in advanced materials science and drug development.

References

An In-depth Technical Guide on the Thermodynamic Properties of Cerium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cerium molybdate (B1676688), with a primary focus on cerium(III) molybdate (Ce₂(MoO₄)₃). The information presented herein is crucial for understanding the stability, reactivity, and potential applications of this material in various scientific and industrial fields, including its relevance as a component in nuclear waste glasses and its emerging use in catalysis and sensor technology. This document summarizes key quantitative data, details experimental methodologies for thermodynamic measurements, and provides visualizations of the experimental workflows.

Thermodynamic Properties of Cerium(III) Molybdate (Ce₂(MoO₄)₃)

Cerium(III) molybdate is a yellow inorganic material with a scheelite-type structure. Its thermodynamic properties are essential for predicting its behavior under different temperature and pressure conditions.

Heat Capacity

The isobaric heat capacity (Cp,m°) of Ce₂(MoO₄)₃ has been experimentally determined over a wide temperature range. These measurements are fundamental for calculating other thermodynamic functions, such as entropy and enthalpy.

Table 1: Molar Isobaric Heat Capacity (Cp,m°) of Ce₂(MoO₄)₃ at Various Temperatures

| Temperature (K) | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |

| 2 | Data not explicitly found, but measurements were performed down to 2 K |

| ... | Specific data points from 2 to 300 K are required from the full text of Nozaki et al. (2019) |

| 298.15 | Value to be extracted from the data |

| 300 | Value to be extracted from the data |

Note: The heat capacity of Ce₂(MoO₄)₃ was measured from 2 to 300 K. The specific values at discrete temperatures are pending retrieval from the primary literature.

Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfHm°) is a critical parameter that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.

Table 2: Standard Molar Enthalpy of Formation of Ce₂(MoO₄)₃ at 298.15 K

| Compound | Formula | State | ΔfHm° (kJ·mol⁻¹) |

| Cerium(III) Molybdate | Ce₂(MoO₄)₃ | crystalline | -4388.7 ± 3.6[1] |

Standard Molar Entropy

The standard molar entropy (Sm°) is a measure of the disorder of a substance at a standard state. For Ce₂(MoO₄)₃, it is determined by integrating the heat capacity data from near absolute zero.

Table 3: Standard Molar Entropy of Ce₂(MoO₄)₃ at 298.15 K

| Compound | Formula | State | Sm° (J·K⁻¹·mol⁻¹) |

| Cerium(III) Molybdate | Ce₂(MoO₄)₃ | crystalline | Value to be calculated from Cp,m° data |

Note: The standard molar entropy is derived from the experimental heat capacity data. The precise value is pending the analysis of the complete dataset.

Standard Molar Gibbs Free Energy of Formation

The standard molar Gibbs free energy of formation (ΔfGm°) indicates the spontaneity of the formation of a compound from its elements. It is calculated using the standard enthalpy of formation and the standard entropy.

Table 4: Standard Molar Gibbs Free Energy of Formation of Ce₂(MoO₄)₃ at 298.15 K

| Compound | Formula | State | ΔfGm° (kJ·mol⁻¹) |

| Cerium(III) Molybdate | Ce₂(MoO₄)₃ | crystalline | Value to be calculated |

Note: The Gibbs free energy of formation is derived using the equation ΔfGm° = ΔfHm° - TΔfSm°. The value will be calculated once all necessary data is available.

Thermodynamic Properties of Other Cerium Molybdates

Data on other stoichiometries of cerium molybdate, such as cerium(IV) molybdate (Ce(MoO₄)₂), are less prevalent in the literature. Further research is required to fully characterize their thermodynamic properties.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves precise and specialized experimental techniques.

Heat Capacity Measurement by Relaxation Calorimetry

The low-temperature isobaric heat capacity of Ce₂(MoO₄)₃ was measured using a relaxation calorimetry technique.[2] This method is particularly suited for small samples and provides high accuracy.

Experimental Workflow for Relaxation Calorimetry

Methodology:

-

Sample Preparation: A powdered sample of Ce₂(MoO₄)₃ is pressed into a small pellet to ensure good thermal contact.

-

Mounting: The pellet is mounted on the sample platform of the calorimeter, typically using a small amount of Apiezon N grease to enhance thermal conductivity.

-

Measurement Environment: The sample chamber of the Physical Property Measurement System (PPMS) is evacuated to high vacuum to minimize heat loss through convection.

-

Thermal Relaxation: The measurement proceeds in a series of steps:

-

The sample is cooled to the desired starting temperature (e.g., 2 K).

-

A small, precisely known amount of heat is applied to the sample platform through a heater, causing a slight increase in temperature.

-

The heat source is turned off, and the temperature of the sample is monitored as it relaxes back to the base temperature of the heat sink.

-

-

Data Analysis: The time constant of the temperature decay is directly related to the heat capacity of the sample. By fitting the temperature relaxation curve to a thermal model, the heat capacity at that specific temperature is determined. This process is repeated at various temperatures to generate a heat capacity curve.

Enthalpy of Formation by Solution Calorimetry

The standard enthalpy of formation of Ce₂(MoO₄)₃ was determined by semi-adiabatic solution calorimetry.[1] This technique involves measuring the heat of reaction of the compound and its constituent oxides in a suitable solvent.

Thermochemical Cycle for Enthalpy of Formation

Methodology:

-

Calorimeter Setup: A semi-adiabatic solution calorimeter is used, where the reaction vessel is isolated to minimize heat exchange with the surroundings.

-

Solvent: A suitable solvent is chosen that can readily dissolve both the this compound and its constituent oxides (Ce₂O₃ and MoO₃).

-

Dissolution Experiments:

-

A known amount of Ce₂(MoO₄)₃ is dissolved in the solvent, and the resulting heat change (enthalpy of solution, ΔH₃) is measured.

-

Stoichiometric amounts of the constituent oxides (Ce₂O₃ and MoO₃) are separately or sequentially dissolved in the same solvent, and the total heat change (ΔH₁ + ΔH₂) is measured.

-

-

Thermochemical Cycle: By applying Hess's law, the enthalpy of formation of Ce₂(MoO₄)₃ from its constituent oxides can be calculated. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Ce₂(MoO₄)₃ from its elements.

Phase Stability and Thermal Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the phase stability and decomposition behavior of this compound. Studies have shown that the thermal decomposition of this compound precursors is influenced by the calcination temperature and atmosphere.[3] For instance, the decomposition of Ce₂(MoO₄)₃·4.5H₂O in an inert atmosphere leads directly to the formation of anhydrous Ce₂(MoO₄)₃.[3]

Conclusion

This technical guide has summarized the key thermodynamic properties of cerium(III) molybdate and outlined the experimental methodologies used for their determination. The provided data and protocols are essential for researchers and scientists working with this material. Further investigations are needed to fully characterize the thermodynamic properties of other this compound stoichiometries and to refine the existing data for Ce₂(MoO₄)₃. The continued study of these materials will undoubtedly lead to a deeper understanding of their fundamental properties and pave the way for new and innovative applications.

References

A Deep Dive into the Monoclinic and Tetragonal Phases of Cerium Molybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the monoclinic and tetragonal phases of cerium molybdate (B1676688) (Ce₂(MoO₄)₃). This document outlines the synthesis, structural characteristics, phase transitions, and comparative properties of these two polymorphs, presenting data in a clear and accessible format for researchers and professionals in materials science and drug development.

Introduction to Cerium Molybdate Polymorphs

This compound (Ce₂(MoO₄)₃) is a functional material with applications in catalysis, luminescence, and potentially as a drug delivery vehicle. It primarily exists in two crystalline forms: a low-temperature monoclinic phase and a high-temperature tetragonal phase. The distinct crystal structures of these phases give rise to different physical and chemical properties, making the selective synthesis and characterization of each polymorph crucial for its application.

Crystal Structure and Properties: A Comparative Analysis

The monoclinic and tetragonal phases of this compound exhibit distinct structural arrangements and, consequently, different properties. A summary of their key characteristics is presented below.

Crystallographic Data

The crystallographic parameters of the two phases, as determined by X-ray Diffraction (XRD), are summarized in the table below.

| Property | Monoclinic Phase | Tetragonal Phase |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | C2/c | I4₁/a |

| Lattice Parameters | a = 16.901 Å, b = 11.839 Å, c = 15.980 Å, β = 108.487°[1] | a = 16.859 Å, c = 16.013 Å[1] |

Physical and Electronic Properties

Key physical and electronic properties of the two phases are compared in the following table.

| Property | Monoclinic Phase | Tetragonal Phase |

| Band Gap Energy | 2.43 eV[2] | 2.26 eV[2] |

Synthesis of Monoclinic and Tetragonal this compound

The selective synthesis of either the monoclinic or tetragonal phase of this compound can be achieved by controlling the reaction conditions, particularly the temperature. Below are detailed protocols for two common synthesis methods.

EDTA-Citrate Complexation Method

This method allows for phase-pure synthesis by adjusting the final calcination temperature.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve Ethylenediaminetetraacetic acid (EDTA) in ammonium (B1175870) hydroxide (B78521) solution (e.g., 1g EDTA in 10mL NH₄OH) with stirring at 40°C.

-

Add stoichiometric amounts of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) to the solution while maintaining the temperature and stirring.

-

Add citric acid to the solution and increase the temperature to 80°C.

-

Adjust the pH of the solution to 9 with ammonium hydroxide to form an organometallic gel.

-

-

Precursor Powder Formation:

-

Phase-Selective Calcination:

Solid-State Reaction Method

This method involves the high-temperature reaction of precursor oxides.

Experimental Protocol:

-

Precursor Mixing:

-

Thoroughly grind stoichiometric amounts of cerium oxide (CeO₂) and molybdenum trioxide (MoO₃) in an agate mortar.

-

-

Calcination:

-

Heat the mixture in a furnace. The formation of rare-earth molybdates via solid-state reaction typically occurs at temperatures above 763 K (490°C)[4].

-

To obtain the desired phase, a controlled heating and cooling regime is crucial. For instance, heating to 1273 K (1000°C) can be employed to ensure the formation of the high-temperature phase, followed by controlled cooling to obtain the desired room-temperature phase[4].

-

Phase Transition

The monoclinic and tetragonal phases of this compound are interconvertible, with temperature being the primary driving factor. The transition from the lower-temperature α-phase (which includes the monoclinic structure) to the higher-temperature β-phase (often tetragonal) for rare-earth molybdates (RE₂(MoO₄)₃) generally occurs in the range of 1073 to 1273 K (800 to 1000°C). The exact transition temperature is dependent on the ionic radius of the rare-earth element. For europium molybdate (Eu₂(MoO₄)₃), a related compound, a tetragonal to monoclinic phase transition has been observed at 624°C (897 K)[2].

Characterization Techniques

Several analytical techniques are essential for distinguishing and characterizing the monoclinic and tetragonal phases of this compound.

X-ray Diffraction (XRD)

XRD is the primary tool for phase identification and determination of crystallographic parameters. The distinct diffraction patterns of the monoclinic and tetragonal phases allow for their unambiguous identification.

Raman Spectroscopy

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. A DSC scan of this compound would reveal the endothermic peak corresponding to the monoclinic-to-tetragonal phase transition upon heating. TGA can be used to assess the thermal stability and decomposition behavior of the material[1][6].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of the monoclinic and tetragonal phases of this compound.

Conclusion

The monoclinic and tetragonal phases of this compound represent two distinct crystalline forms with unique structural and electronic properties. The ability to selectively synthesize each phase through controlled thermal treatment of a common precursor is a key advantage for tailoring the material's properties for specific applications. This guide provides the fundamental knowledge and experimental protocols necessary for researchers to explore and utilize these fascinating materials in their work. Further research focusing on a direct comparative analysis of the functional properties of each phase is warranted to fully unlock their potential in various technological fields.

References

Unlocking Potential: A Technical Guide to the Diverse Research Applications of Cerium Molybdate

For Researchers, Scientists, and Drug Development Professionals

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃), a rare-earth molybdate, is emerging as a versatile material in scientific research, demonstrating significant potential across a spectrum of applications. Its unique electronic structure, stable crystalline form, and notable physicochemical properties have positioned it as a material of interest in catalysis, environmental remediation, and electrochemical sensing.[1] This technical guide provides an in-depth overview of the current and potential applications of cerium molybdate, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate its adoption in novel research endeavors.

Core Properties and Synthesis

This compound's advantageous properties, including its electronic conductivity and optical absorption, stem from the electronic transitions within the incompletely filled 4f and empty 5d orbitals of the cerium cations, which enhance its catalytic and charge storage capabilities.[1] The material's performance is intrinsically linked to its synthesis method, which influences its morphology, crystallinity, and surface area. Several synthesis routes have been successfully employed to produce this compound nanostructures with tailored characteristics.

Common Synthesis Methodologies

A variety of methods are utilized to synthesize this compound, each yielding materials with distinct properties suitable for different applications. Common techniques include co-precipitation, hydrothermal/solvothermal methods, and the EDTA-citrate complexation method.[1][2][3]

Key Research Applications

The unique properties of this compound have led to its exploration in several key areas of scientific research.

Photocatalysis

This compound has shown considerable promise as a photocatalyst for the degradation of organic pollutants in wastewater.[1][4] Its semiconductor nature allows it to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species that break down contaminants.[3] Doping this compound with other elements, such as antimony, has been shown to enhance its photocatalytic efficiency by reducing the band gap and crystallite size.[1]

Table 1: Photocatalytic Performance of this compound

| Catalyst | Target Pollutant | Light Source | Degradation Efficiency | Time (min) | Kinetic Rate Constant | Reference |

| Sb-doped Ce₂(MoO₄)₃ | Diclofenac Potassium | UV | 85.8% | 180 | 0.0105 min⁻¹ | [1] |

| Ce(MoO₄)₂/GO Composite | Chloramphenicol | Visible | ~99% | 50 | - | [2] |

| Ce-Mo Hierarchical Architectures | Congo Red | Visible | High | - | - | [4] |

Electrochemical Sensing

The electrocatalytic properties of this compound make it a suitable candidate for the development of electrochemical sensors. Composites of this compound with materials like graphene oxide have been used to fabricate sensitive and selective sensors for the detection of various analytes, including antibiotics in food samples.[2][5] These sensors often exhibit a wide linear range and a low detection limit.[2]

Table 2: Performance of this compound-Based Electrochemical Sensors

| Electrode Modification | Analyte | Linear Range (μM) | Detection Limit (nM) | Sensitivity (μA μM⁻¹ cm⁻²) | Reference |

| Ce(MoO₄)₂/GO on GCE | Chloramphenicol | 0.012-20 and 26-272 | 2 | 1.8085 | [2] |

| Ce₂(MoO₄)₃ on GCE | Enrofloxacin | 0.1–12 | - | - | [5] |

Catalysis in Organic Synthesis

Beyond photodegradation, this compound has been investigated as a catalyst in selective oxidation reactions. For instance, the addition of cerium to bismuth molybdate catalysts has been shown to enhance the oxidative dehydrogenation of 1-butene (B85601) to 1,3-butadiene (B125203) by increasing oxygen mobility and the adsorption of the reactant.[6] Cerium's ability to facilitate the reoxidation of molybdenum is crucial for maintaining the catalyst's activity and stability.[6]

Biomedical Applications

Emerging research points to the potential of this compound in the biomedical field. Studies have demonstrated its antiviral activity against bacteriophage Φ6 and SARS-CoV-2.[7] Additionally, this compound hollow nanospheres have exhibited antibacterial effects on Escherichia coli.[8] These findings open avenues for its use in developing new antimicrobial agents and coatings. The ability to load these nanostructures with therapeutic agents also suggests potential applications in drug delivery.[9][10]

Experimental Protocols

To facilitate the replication and further development of these applications, detailed experimental protocols for key synthesis and testing procedures are provided below.

Synthesis of Sb-Doped this compound via Co-precipitation

This protocol describes the synthesis of antimony-doped this compound for photocatalytic applications.[1]

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Antimony(III) chloride (SbCl₃)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of cerium(III) nitrate and ammonium molybdate.

-

Prepare a solution of antimony(III) chloride in ethanol.

-

Slowly add the ammonium molybdate solution to the cerium(III) nitrate solution under constant stirring.

-

Add the desired amount of the antimony(III) chloride solution to the mixture.

-

Adjust the pH of the resulting solution to a specific value (e.g., 7) using a suitable base (e.g., NaOH or NH₄OH) to initiate precipitation.

-

Continue stirring the mixture for several hours to ensure complete reaction.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors.

-

Dry the precipitate in an oven at a specified temperature (e.g., 80 °C) for several hours.

-

Calcine the dried powder at a high temperature (e.g., 600 °C) for a few hours to obtain the final crystalline Sb-doped this compound.

Fabrication of a this compound-Based Electrochemical Sensor

This protocol outlines the modification of a glassy carbon electrode (GCE) with a this compound/graphene oxide composite for electrochemical sensing.[2]

Materials:

-

This compound nanocubes

-

Graphene oxide (GO)

-

N,N-Dimethylformamide (DMF)

-

Glassy carbon electrode (GCE)

-

Alumina (B75360) slurry for polishing

-

Ethanol and deionized water

Procedure:

-

Disperse a specific amount of this compound nanocubes and graphene oxide in DMF.

-

Sonnicate the mixture for an extended period (e.g., 2 hours) to obtain a homogeneous suspension.

-

Polish the GCE with alumina slurry to a mirror-like finish.

-

Clean the polished GCE by sonicating it in ethanol and deionized water for a few minutes each.

-

Dry the GCE under a nitrogen stream.

-

Drop-cast a small volume of the prepared this compound/GO suspension onto the GCE surface.

-

Allow the solvent to evaporate at room temperature or under a gentle heat source to form the modified electrode.

Visualizing Methodologies and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Caption: General workflow for the co-precipitation synthesis of this compound.

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by this compound.

Caption: Workflow for the fabrication and testing of a this compound-based electrochemical sensor.

References

- 1. mdpi.com [mdpi.com]

- 2. A Study of Electrocatalytic and Photocatalytic Activity of this compound Nanocubes Decorated Graphene Oxide for the Sensing and Degradation of Antibiotic Drug Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Emergence of the Ubiquity of Cerium in Heterogeneous Oxidation Catalysis Science and Technology | MDPI [mdpi.com]

- 7. Preparation of cerium molybdates and their antiviral activity against bacteriophage Φ6 and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Advancements in Cerium Molybdate: A Technical Review of Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) has emerged as a significant inorganic material with exceptional properties, including high catalytic activity, photostability, and unique electronic characteristics. These attributes stem from the electronic transitions within the trivalent cerium cations' incompletely occupied 4f and unoccupied 5d orbitals.[1] As a result, cerium molybdate and its composites are being extensively explored for a wide range of applications, from environmental remediation and electrochemical sensing to advanced energy storage solutions. This technical guide provides an in-depth review of recent advancements in this compound, focusing on synthesis methodologies, performance in key applications, and the underlying mechanisms driving its functionality.

Synthesis Methodologies: Tailoring Morphology and Properties

The synthesis method plays a critical role in determining the crystalline structure, morphology, and, consequently, the electronic and catalytic properties of this compound.[2] Various techniques have been developed to control these parameters, each offering distinct advantages.

Common synthesis methods include:

-

Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous or organic solution. It is widely used to produce well-defined crystalline structures such as nanocubes and hierarchical architectures like flower-like or bundle-like structures.[3]

-

Co-precipitation: This technique involves the simultaneous precipitation of cerium and molybdate ions from a solution. It is a relatively simple and scalable method, often used to synthesize nanoparticles and doped materials, such as the co-precipitation of Sb-doped this compound.[4]

-

EDTA-Citrate Complexing Method: A modified sol-gel process where EDTA and citric acid are used as chelating agents to form a polymeric network that traps the metal ions. This method allows for excellent stoichiometric control and produces high-purity, crystalline powders at relatively low temperatures.[2][5]

-

Microwave-Assisted Hydrothermal (MAH): This approach uses microwave radiation to rapidly heat the precursor solution, significantly reducing reaction times compared to conventional heating. It has been used to synthesize this compound nanocrystals with varying morphologies.[6]

Experimental Protocol: EDTA-Citrate Synthesis of this compound Nanoparticles

This protocol describes a common method for synthesizing this compound powders with high purity.[5]

-

Chelation of EDTA: Dissolve Ethylenediaminetetraacetic acid (EDTA) in ammonium (B1175870) hydroxide (B78521) (e.g., 1g in 10mL) with stirring at a controlled temperature of 40 °C.

-

Addition of Cations: Add stoichiometric amounts of cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) to the solution while maintaining constant temperature and stirring.

-

Addition of Citric Acid: Introduce citric acid as an auxiliary complexing agent and increase the solution temperature to 80 °C.

-

pH Adjustment & Gel Formation: Adjust the pH of the solution to 9 using ammonium hydroxide. Maintain these conditions until a stable organometallic gel is formed.

-

Pre-calcination: Heat the gel to approximately 230 °C to decompose the organic precursors and form a precursor powder.

-

Calcination: Calcine the precursor powder in a furnace at a specific temperature range (e.g., 450-800 °C) for several hours (e.g., 3 hours) with a controlled heating rate (e.g., 5 °C/min) to obtain the final crystalline this compound nanoparticles.[2][5]

Core Applications and Performance Data

Recent research has highlighted the exceptional performance of this compound in photocatalysis, energy storage, and electrochemical sensing.

Photocatalysis

This compound is an efficient photocatalyst for the degradation of organic pollutants under visible and UV light irradiation.[3][7] The process involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. These radicals subsequently break down complex organic molecules into simpler, less harmful compounds.[8]

Table 1: Photocatalytic Performance of this compound-Based Materials

| Catalyst | Target Pollutant | Morphology/Structure | Degradation Efficiency (%) | Time | Light Source | Reference |

| Ce-Mo Hierarchical Architectures | Congo Red | Flower-like, Microspheric | High Efficiency | - | Visible Light | [3] |

| Ce₂(MoO₄)₃/GO Composite | Chloramphenicol (CAP) | Nanocubes on Graphene Oxide | ~99% | 50 min | Visible Light | [9] |

| Pristine Ce₂(MoO₄)₃ | Diclofenac Potassium | Nanocomposite | ~69% | 180 min | UV Light | [4][7] |

| Sb-doped Ce₂(MoO₄)₃ (x=0.09) | Diclofenac Potassium | Doped Nanocomposite | 85.8% | 180 min | UV Light | [4][7] |

Energy Storage

The unique electronic structure and redox capabilities of cerium make this compound a promising candidate for electrode materials in high-performance energy storage devices like supercapacitors and lithium-ion batteries.

Supercapacitors: Composites of this compound with conductive materials like graphene have demonstrated remarkable specific capacitance and energy density. The high surface area and synergistic effects between the components facilitate rapid ion transport and efficient charge storage.

Lithium-Ion Batteries (LIBs): this compound-based composites have been investigated as anode materials for LIBs. The incorporation of cerium can enhance structural stability and boost lithium storage capacity.[10] For instance, a Ce₂Mo₃O₁₂/MoS₂/C composite showed excellent cycling stability and high discharge capacity, attributed to its unique nanoflower-like structure which provides a large surface area and facilitates electrolyte penetration.[10]

Table 2: Energy Storage Performance of this compound-Based Electrodes

| Application | Electrode Material | Key Performance Metric | Value | Conditions | Reference |

| Supercapacitor | CeMo₂O₈ / N,P co-doped rGO | Specific Capacitance | 638 F g⁻¹ | at 2 mV s⁻¹ | [9] |

| Energy Density | 29.7 W h kg⁻¹ | at 500 W kg⁻¹ | [9] | ||

| Cycling Stability | 102.9% retention | after 4000 cycles | [9] | ||

| Supercapacitor | Ce-MOF/GO Composite | Specific Capacitance | 2221.2 F g⁻¹ | at 1 A g⁻¹ in redox electrolyte | [11] |

| Energy Density | 111.05 W h kg⁻¹ | at 1 A g⁻¹ | [11] | ||

| Li-Ion Battery (Anode) | Ce₂Mo₃O₁₂/MoS₂/C Composite | Initial Discharge Capacity | 747.98 mAh g⁻¹ | at 500 mA g⁻¹ | [10] |

| Capacity Retention | 77.34% | after 200 cycles | [10] |

Electrochemical Sensing

This compound composites have been successfully employed to fabricate sensitive electrochemical sensors for detecting hazardous substances. For example, a glassy carbon electrode modified with a Ce(MoO₄)₂/graphene oxide composite showed excellent electrocatalytic activity for the detection of the antibiotic chloramphenicol.[9] The enhanced performance is due to the high surface area and improved electron transfer kinetics of the composite material.

Table 3: Performance of this compound-Based Electrochemical Sensors

| Sensor | Target Analyte | Linear Range | Detection Limit (LOD) | Reference |

| Ce(MoO₄)₂/GO/GCE | Chloramphenicol (CAP) | 0.012-20 & 26-272 μM | 2 nM | [9] |